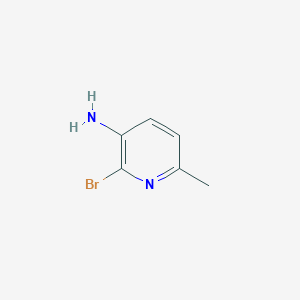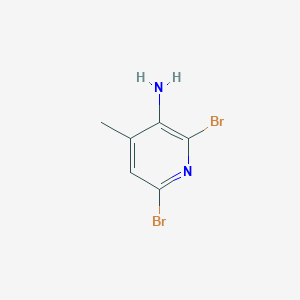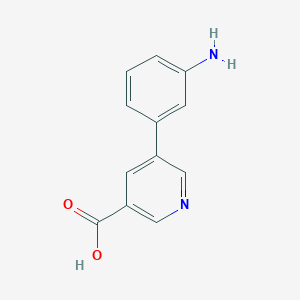
5-(3-氨基苯基)烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .科学研究应用
Application 1: Immunomodulatory Scaffolds in Tissue Engineering
- Summary of the Application : The compound “5-(3-Aminophenyl)nicotinic acid” is used in the creation of silk-based scaffolds with immunomodulatory capacity. These scaffolds are designed to control inflammatory responses towards biomaterials, which can help minimize the foreign body reaction (FBR) that often occurs when biomaterials are implanted in the body .
- Methods of Application or Experimental Procedures : The silk scaffolds were fabricated from dissolved Bombyx mori silk fibers by freeze-drying, resulting in scaffolds with high porosity, well-connected macropores, a high degree of swelling, and resistance to in vitro degradation. The drug-loaded scaffolds displayed a sustained drug release .
- Results or Outcomes : The study found that scaffolds loaded with nicotinic acid suppress the gene expression of pro-inflammatory markers TNF-α, CXCL10, and CD197, as well as the secretion of TNF-α in a concentration-dependent manner. This suggests that the use of nicotinic acid in tissue engineering could control inflammatory responses towards biomaterials and potentially help minimize FBR .
Application 2: Anti-Inflammatory and Analgesic Drugs
- Summary of the Application : Some 2-substituted aryl derivatives of nicotinic acid, which could potentially include “5-(3-Aminophenyl)nicotinic acid”, have shown anti-inflammatory and analgesic efficacy .
- Results or Outcomes : The study found that 2-Bromo aryl substituents, a type of 2-substituted aryl derivative of nicotinic acid, showed promising results as anti-inflammatory and analgesic drugs .
Application 3: Treatment of Various Diseases
- Summary of the Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
- Results or Outcomes : The study found that nicotinic acid derivatives could potentially be used to treat a variety of diseases, including pneumonia, kidney diseases, and Alzheimer’s disease .
Application 4: Ecological Production Methods
- Summary of the Application : “5-(3-Aminophenyl)nicotinic acid” could potentially be used in ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
- Results or Outcomes : The study suggests that these ecological production methods have potential industrial applications .
Application 5: Therapeutic and Cosmeceutical Applications in Skincare Products
- Summary of the Application : Niacinamide, a derivative of nicotinic acid, has become a key functional ingredient in diverse skincare products and cosmetics. It plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells .
- Methods of Application or Experimental Procedures : Niacinamide is typically incorporated into skincare products, which are then applied topically. Its effects on the skin are then monitored over time .
- Results or Outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
安全和危害
未来方向
The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .
属性
IUPAC Name |
5-(3-aminophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMDJNVUGQUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611260 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)nicotinic acid | |
CAS RN |
1261995-87-2 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

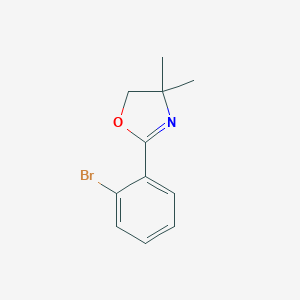
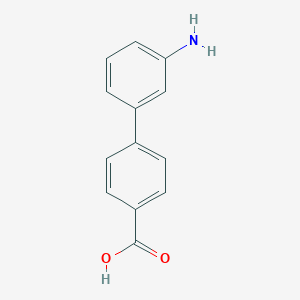
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)


